molecular formula C12H14BrNO5 B8667068 Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate

Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate

Cat. No. B8667068
M. Wt: 332.15 g/mol
InChI Key: FWRLJJRNZCLHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate is a useful research compound. Its molecular formula is C12H14BrNO5 and its molecular weight is 332.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate

Molecular Formula

C12H14BrNO5

Molecular Weight

332.15 g/mol

IUPAC Name

(4-bromo-2-tert-butyl-5-nitrophenyl) methyl carbonate

InChI

InChI=1S/C12H14BrNO5/c1-12(2,3)7-5-8(13)9(14(16)17)6-10(7)19-11(15)18-4/h5-6H,1-4H3

InChI Key

FWRLJJRNZCLHFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1OC(=O)OC)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl (2-tert-butyl-4-bromophenyl) carbonate (470 g, 1.67 mol) was dissolved in conc. H2SO4 (1000 ml) at 0° C. KNO3 (253 g, 2.5 mol) was added in portions over 90 min. The reaction mixture was stirred at 0° C. for 2 h and poured into ice-water (20 L). The resulting precipitate was collected via filtration and washed with water thoroughly, dried and recrystallized from ether to give methyl (2-tert-butyl-4-bromo-5-nitrophenyl) carbonate (332 g, 60% over 3 steps).
Quantity
470 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
253 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 L
Type
reactant
Reaction Step Three

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